Product packaging for 2-(1-ethyl-1H-imidazol-2-yl)piperidine(Cat. No.:CAS No. 1344365-73-6)

2-(1-ethyl-1H-imidazol-2-yl)piperidine

Cat. No.: B2643683
CAS No.: 1344365-73-6
M. Wt: 179.267
InChI Key: ZZBRRMLCIOUCRG-UHFFFAOYSA-N
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Description

2-(1-Ethyl-1H-imidazol-2-yl)piperidine (CAS 1344365-73-6) is a nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and oncology research. This compound features a piperidine ring linked to a 1-ethyl-imidazole scaffold, a structure recognized as a privileged framework in the development of novel therapeutic agents . The imidazole ring is a key component in many biologically active molecules and is particularly suited for kinase inhibition concepts, confirming its status as a privileged structure in anticancer drug development . Recent scientific investigations highlight the potential of piperidine-linked heterocycles in targeted cancer therapy. Compounds with similar structural motifs, incorporating both piperidine and nitrogenous heterocycles, are being explored as novel inhibitors of critical oncogenic pathways. For instance, related molecular scaffolds have been designed to disrupt the c-Myc/Max protein-protein interaction, a key target in lung cancer and other malignancies . These inhibitors can prevent c-Myc/Max dimerization or disrupt the DNA binding of the complex, thereby suppressing the expression of genes that drive cell proliferation and tumor growth . The research value of this compound lies in its potential as a versatile building block for constructing such sophisticated pharmacological tools. This product is supplied for research applications exclusively. For Research Use Only . Not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17N3 B2643683 2-(1-ethyl-1H-imidazol-2-yl)piperidine CAS No. 1344365-73-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-ethylimidazol-2-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-2-13-8-7-12-10(13)9-5-3-4-6-11-9/h7-9,11H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZBRRMLCIOUCRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1C2CCCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 1 Ethyl 1h Imidazol 2 Yl Piperidine

Retrosynthetic Analysis of the 2-(1-ethyl-1H-imidazol-2-yl)piperidine Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes by systematically breaking down a target molecule into simpler, commercially available starting materials. This process involves identifying key bonds that can be disconnected, corresponding to reliable chemical reactions.

Disconnection Strategies at the Imidazole-Piperidine Linkage

The most logical primary disconnection point in this compound is the carbon-carbon bond connecting the piperidine (B6355638) and imidazole (B134444) rings. This leads to two main synthons: a piperidine cation at the 2-position and an imidazolyl anion at the 2-position, or vice versa.

Strategy 1: Piperidine Electrophile and Imidazole Nucleophile. This approach considers the piperidine ring as the electrophilic partner. The disconnection would involve a hypothetical piperidin-2-yl cation and a 2-metallo-1-ethyl-1H-imidazole (e.g., lithiated or Grignard reagent). The corresponding synthetic equivalents would be a piperidine with a leaving group at the 2-position (e.g., 2-halopiperidine) and a 2-lithiated or 2-magnesiated 1-ethylimidazole.

Strategy 2: Piperidine Nucleophile and Imidazole Electrophile. Conversely, the piperidine ring can be viewed as the nucleophilic component. This disconnection generates a piperidin-2-yl anion synthon and a 2-halo-1-ethyl-1H-imidazole as the electrophile. The synthetic equivalent for the piperidine synthon could be a 2-lithiated or 2-magnesiated piperidine derivative.

These disconnection strategies are summarized in the table below:

Disconnection StrategyPiperidine SynthonImidazole SynthonCorresponding Synthetic Equivalents
Strategy 1Electrophilic (Piperidin-2-yl cation)Nucleophilic (2-Imidazolyl anion)2-Halopiperidine + 2-Lithio-1-ethyl-1H-imidazole
Strategy 2Nucleophilic (Piperidin-2-yl anion)Electrophilic (2-Imidazolyl cation)2-Lithiopiperidine + 2-Halo-1-ethyl-1H-imidazole

Strategic Analysis of Imidazole and Piperidine Ring Formation in the Context of the Compound

An alternative to forming the imidazole-piperidine bond is to construct one of the heterocyclic rings onto a pre-existing precursor of the other ring.

Formation of the Imidazole Ring: This strategy would start with a 2-substituted piperidine derivative that contains the necessary functionalities to build the imidazole ring. For instance, a piperidine-2-carboxaldehyde or a derivative thereof could react with glyoxal, ethylamine, and ammonia (B1221849) or an ammonia equivalent in a multi-component reaction.

Formation of the Piperidine Ring: This approach would begin with a 2-substituted-1-ethyl-1H-imidazole precursor. A common method for piperidine ring synthesis is the cyclization of an acyclic precursor containing both an amine and a suitable electrophilic center, such as a halide or a carbonyl group, separated by a five-carbon chain. For example, an appropriately substituted aminoalkene or aminoalkyne derived from 1-ethyl-1H-imidazole-2-carbaldehyde could undergo an intramolecular cyclization, such as a hydroamination or an iminium ion cyclization. researchgate.net

Classical and Contemporary Synthetic Routes to this compound

Building upon the retrosynthetic analysis, several synthetic routes can be envisioned for the preparation of this compound. These range from traditional linear sequences to more efficient convergent and modern catalytic methods.

Multi-Step Linear Syntheses from Readily Available Precursors

Linear syntheses involve the sequential modification of a starting material through a series of reactions. A plausible linear approach could start from readily available piperidine-2-carboxylic acid.

A hypothetical linear synthesis is outlined below:

Protection of the Piperidine Nitrogen: The secondary amine of piperidine-2-carboxylic acid would first be protected, for example, with a Boc (tert-butoxycarbonyl) group.

Amide Formation: The carboxylic acid could then be converted to an amide by reaction with ethylamine.

Cyclization to Imidazole: The resulting amide would then need to undergo a series of transformations to form the imidazole ring. This is a complex step and might involve reduction of the amide, followed by reaction with a suitable C1 synthon and subsequent cyclization. A more direct approach, though challenging, would be a direct conversion of the amide functionality.

Convergent Synthetic Approaches Utilizing Key Intermediates

Convergent syntheses involve the separate synthesis of key fragments of the target molecule, which are then coupled together in the final stages. This approach is generally more efficient than linear synthesis.

A potential convergent synthesis could involve the preparation of a 1-ethyl-2-substituted-1H-imidazole and a suitable piperidine derivative, followed by their coupling.

Synthesis of the Imidazole Fragment: 1-Ethyl-1H-imidazole can be readily prepared from imidazole and an ethylating agent. This can then be metallated at the 2-position using a strong base like n-butyllithium to form 1-ethyl-2-lithio-1H-imidazole.

Synthesis of the Piperidine Fragment: A protected 2-halopiperidine or a piperidine-2-carbaldehyde (B177073) derivative could serve as the piperidine fragment.

Coupling of the Fragments: The nucleophilic 1-ethyl-2-lithio-1H-imidazole could then be reacted with the electrophilic piperidine fragment to form the desired carbon-carbon bond.

Transition Metal-Catalyzed Coupling Reactions in Scaffold Assembly

Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium-catalyzed cross-coupling reactions are particularly well-suited for the synthesis of bi-heterocyclic compounds. A potential route for the synthesis of this compound could involve a Suzuki, Stille, or Negishi-type coupling.

Suzuki Coupling: This would involve the reaction of a 2-bromo- or 2-iodo-1-ethyl-1H-imidazole with a piperidine-2-boronic acid or ester derivative in the presence of a palladium catalyst and a base.

Stille Coupling: This reaction would couple a 2-stannyl-1-ethyl-1H-imidazole with a 2-halopiperidine derivative, again using a palladium catalyst.

Negishi Coupling: A 2-zincio-1-ethyl-1H-imidazole could be coupled with a 2-halopiperidine in the presence of a palladium or nickel catalyst.

Another promising approach is the direct C-H activation/arylation of a protected piperidine with a 2-halo-1-ethyl-1H-imidazole. This method avoids the pre-functionalization of the piperidine ring, making it a more atom-economical approach. nih.gov

Below is a table summarizing potential transition metal-catalyzed coupling reactions:

Coupling ReactionImidazole ReagentPiperidine ReagentCatalyst System
Suzuki Coupling2-Bromo-1-ethyl-1H-imidazoleN-Protected piperidine-2-boronic acidPd catalyst (e.g., Pd(PPh₃)₄), Base
Stille Coupling2-(Tributylstannyl)-1-ethyl-1H-imidazoleN-Protected 2-iodopiperidinePd catalyst (e.g., PdCl₂(PPh₃)₂)
Negishi Coupling2-Chloro-1-ethyl-1H-imidazoleN-Protected 2-piperidylzinc chloridePd or Ni catalyst
C-H Arylation2-Bromo-1-ethyl-1H-imidazoleN-Protected piperidinePd(OAc)₂, Ligand, Oxidant

Intramolecular Cyclization and Ring Expansion Strategies

Intramolecular cyclization and ring expansion offer powerful and elegant pathways to construct the piperidine core of the target molecule, often from readily available acyclic or smaller cyclic precursors.

Intramolecular Cyclization: This approach involves the formation of the piperidine ring by cyclizing a linear precursor containing both the nitrogen atom and the requisite carbon chain. Various methods can be employed to induce this ring closure. nih.gov For the synthesis of this compound, a suitable acyclic precursor, such as an N-substituted δ,ε-unsaturated amine or an amino-aldehyde, would be required.

Key intramolecular cyclization strategies include:

Radical-Mediated Cyclization: N-centered radicals can be generated from precursors like N-haloamines or N-sulfonamides and subsequently cyclize onto a tethered alkene or alkyne. For instance, an N-centered radical could be generated and cyclize in a 6-endo-trig fashion to form the substituted piperidine ring. nih.gov

Transition Metal-Catalyzed Cyclization: Catalysts based on palladium, gold, or iridium are effective in promoting intramolecular cyclizations. nih.gov A notable example is the aza-Heck cyclization, where a palladium catalyst facilitates the cyclization of an alkenyl carbamate. nih.gov This redox-neutral process is tolerant of various functional groups, which would be advantageous for a substrate bearing an imidazole moiety. nih.gov

Reductive Amination Cascade: An intramolecular reductive amination of a linear amino-aldehyde or amino-ketone is a direct method to form the piperidine ring. This reaction typically involves the formation of a cyclic iminium ion intermediate, which is then reduced in situ to yield the final product.

Ring Expansion Strategies: Ring expansion methodologies provide an alternative route, typically involving the conversion of a five-membered pyrrolidine (B122466) ring into a six-membered piperidine ring. researchgate.netunipa.it This strategy is particularly useful for transferring stereochemistry from an available chiral pyrrolidine precursor. A common mechanism proceeds through an aziridinium (B1262131) ion intermediate. nih.gov

A potential pathway for the target compound could begin with a chiral 2-substituted prolinol derivative, where the substituent is or can be converted to the 1-ethyl-1H-imidazol-2-yl group. Activation of the hydroxyl group (e.g., conversion to a mesylate) would facilitate nucleophilic attack by the ring nitrogen, forming a strained bicyclic aziridinium intermediate. Subsequent regioselective ring-opening by a nucleophile would yield the 3-substituted piperidine. nih.govrsc.org The regioselectivity of this nucleophilic attack is a critical factor influencing the final product structure. nih.gov

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

Achieving high levels of stereocontrol is paramount for producing enantiomerically pure this compound. Several strategies, including asymmetric catalysis, the use of chiral auxiliaries, resolution, and diastereoselective approaches, are employed to this end. nih.govresearchgate.net

Asymmetric catalysis introduces chirality during the formation of the piperidine ring, representing a highly efficient and atom-economical approach. nih.govresearchgate.net

Rhodium-Catalyzed Asymmetric Carbometalation: This method can furnish enantioenriched 3-substituted piperidines from pyridine (B92270) precursors. snnu.edu.cnacs.orgnih.gov The key step is a Rh-catalyzed asymmetric reductive Heck reaction between a dihydropyridine (B1217469) derivative and a boronic acid. snnu.edu.cnacs.org While this method targets 3-substituted piperidines, analogous catalytic systems for asymmetric functionalization at the 2-position are a subject of ongoing research.

Organocatalyzed Aza-Diels-Alder Reaction: The aza-Diels-Alder reaction, which forms the piperidine ring via a [4+2] cycloaddition, can be rendered highly enantioselective using chiral organocatalysts, such as phosphoric acids. rsc.org A potential route to the target compound could involve the reaction of a suitable diene with an imine derived from 1-ethyl-1H-imidazole-2-carbaldehyde, catalyzed by a chiral Brønsted acid. rsc.org

Enzyme-Catalyzed Cyclizations: Biocatalysis offers exceptional stereoselectivity under mild conditions. Transaminases, for example, can be used to convert an ω-chloro-ketone into a chiral amine, which then undergoes spontaneous intramolecular cyclization to form the chiral 2-substituted piperidine with high enantiomeric excess. acs.org

Catalytic Method Catalyst/Enzyme Type General Substrate Typical Outcome Reference
Asymmetric CarbometalationChiral Rhodium-Phosphine ComplexDihydropyridine + Boronic AcidHigh Yield, Excellent Enantioselectivity snnu.edu.cnacs.org
Asymmetric Aza-Diels-AlderChiral Phosphoric AcidImine + DieneHigh Yield, Excellent Stereoselectivity rsc.org
Transaminase-Triggered Cyclization(R)- or (S)-Selective Transaminaseω-ChloroketoneHigh Enantiomeric Excess (>95%) acs.org

In this approach, a chiral auxiliary is covalently attached to the substrate to direct the stereochemical outcome of a key reaction step. After the desired stereocenter is set, the auxiliary is removed. This method is a robust and reliable way to control stereochemistry. researchgate.net

For the synthesis of this compound, a chiral auxiliary could be attached to the nitrogen of a precursor molecule. The auxiliary would then direct a cyclization reaction or an alkylation adjacent to the nitrogen. For example, methods developed for the stereoselective alkylation of 2-oxopiperazines using a chiral auxiliary could be adapted. researchgate.net The resulting intermediate, with the stereocenter correctly established, would then undergo further transformations, including the removal of the auxiliary and reduction of the oxo group, to yield the final product.

Resolution techniques are used to separate a racemic mixture of the final compound or a key intermediate into its constituent enantiomers.

Kinetic Resolution: This method relies on the differential reaction rates of the two enantiomers in a racemate with a chiral reagent or catalyst. For 2-substituted piperidines, a powerful technique is the kinetic resolution by deprotonation using a chiral base system, such as n-BuLi and the chiral ligand sparteine. whiterose.ac.ukacs.org This system selectively deprotonates one enantiomer of an N-Boc-protected piperidine, which can then be trapped with an electrophile. acs.org This process yields both an enantioenriched 2,2-disubstituted product and the unreacted starting material, also in enantioenriched form. whiterose.ac.uk

Dynamic Kinetic Resolution (DKR): This is an evolution of kinetic resolution where the slower-reacting enantiomer is continuously racemized in situ. This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product. The dynamic resolution of N-Boc-2-lithiopiperidine, facilitated by chiral ligands, has been shown to produce 2-substituted piperidines with excellent enantioselectivity. nih.gov

Diastereomeric Salt Formation: A classical resolution method involves reacting the racemic piperidine, which is basic, with a chiral acid (e.g., tartaric acid or camphorsulfonic acid). This forms a pair of diastereomeric salts, which often have different solubilities and can be separated by fractional crystallization. Subsequent liberation of the free base from the separated salts yields the individual enantiomers.

Diastereoselective methods are employed when a pre-existing stereocenter in the molecule is used to control the formation of a new stereocenter. While the target compound itself is chiral but not diastereomeric, this approach is relevant if a chiral starting material is used.

For instance, the synthesis could start from a chiral building block that already contains a portion of the piperidine ring. The subsequent ring-forming or substituent-introducing steps would then proceed diastereoselectively. Methods for the diastereoselective synthesis of highly substituted piperidines, such as those involving multicomponent reactions or diastereoselective epoxidation followed by regioselective ring-opening, establish multiple stereocenters with a high degree of control. nih.govacs.orgresearchgate.net These principles can be applied to control the configuration at the C2 position relative to another stereocenter within a synthetic intermediate.

Optimization of Reaction Conditions and Yields for this compound Synthesis

The optimization of reaction conditions is a critical step to ensure the efficiency, scalability, and cost-effectiveness of any synthetic route. This process involves systematically varying parameters to maximize the yield and purity of the desired product. researchgate.net

For a key step in the synthesis of this compound, such as the piperidine ring formation, several factors would be investigated:

Solvent: The polarity and coordinating ability of the solvent can significantly influence reaction rates and selectivities. A screen of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., THF, DMF) and polar protic (e.g., ethanol) would be conducted. researchgate.net

Temperature: Reaction temperature affects reaction kinetics. While higher temperatures can increase the reaction rate, they may also lead to side reactions or decomposition. A temperature screen, from room temperature to reflux conditions, is essential to find the optimal balance. researchgate.net

Catalyst and Reagents: For catalyzed reactions, screening different catalysts (and ligands, in the case of transition metal catalysis) is crucial. The stoichiometry of reagents must also be optimized to ensure complete conversion without unnecessary excess.

Reaction Time: Monitoring the reaction progress over time (e.g., by TLC or LC-MS) allows for the determination of the optimal reaction time to maximize product formation and minimize the formation of degradation products. researchgate.net

The following table illustrates a hypothetical optimization study for a key cyclization step.

Table: Illustrative Optimization of a Hypothetical Cyclization Reaction

Entry Catalyst Solvent Temperature (°C) Time (h) Yield (%)
1 Catalyst A Toluene 80 24 45
2 Catalyst A THF 65 24 62
3 Catalyst A Ethanol (B145695) 78 12 55
4 Catalyst B THF 65 24 78
5 Catalyst B THF 25 48 70
6 Catalyst B THF 65 18 85
7 Catalyst B THF 65 36 83 (minor decomposition)

This systematic approach, as demonstrated in the synthesis of other heterocyclic systems, is essential for developing a robust and high-yielding process for the synthesis of this compound. researchgate.net

Solvent Effects and Temperature Control in Chemical Transformations

The choice of solvent plays a multifaceted role in hydrogenation reactions. It must dissolve the substrate and keep the catalyst suspended, but it also influences the rate and selectivity of the reaction. For the hydrogenation of pyridine derivatives, polar protic solvents like ethanol, methanol, and acetic acid are commonly employed. prepchem.com These solvents can stabilize the transition states and intermediates involved in the hydrogenation process. The solubility of hydrogen gas is also a critical factor, with some organic solvents offering better solubility than others, thereby increasing the reaction rate.

Temperature control is paramount for achieving the desired product selectivity and minimizing side reactions. Hydrogenation reactions are typically exothermic, and excessive heat can lead to over-reduction or degradation of the starting material and product. A carefully controlled temperature profile is often necessary. For instance, the reaction might be initiated at a lower temperature and then gradually warmed to ensure a controlled reaction rate and prevent thermal runaway. For the reduction of a pyridine ring, temperatures can range from ambient to moderately elevated (e.g., 50-100 °C), depending on the catalyst and substrate reactivity. nih.gov

Table 1: Hypothetical Solvent Screening for the Hydrogenation of 2-(1-ethyl-1H-imidazol-2-yl)pyridine

SolventDielectric Constant (approx.)Relative Reaction Rate (Hypothetical)Remarks
Ethanol24.5Moderate to HighGood solubility for substrate and catalyst, commonly used.
Methanol32.7HighSimilar to ethanol, may offer faster rates.
Acetic Acid6.2HighCan protonate the pyridine nitrogen, activating it for reduction.
Tetrahydrofuran (THF)7.6ModerateAprotic solvent, may be useful for specific catalysts.
Water80.1Low to ModerateGreen solvent, but solubility of organic substrates can be an issue.

Catalyst and Reagent Screening for Enhanced Efficiency

The selection of an appropriate catalyst is arguably the most critical factor in the synthesis of this compound via hydrogenation. A variety of heterogeneous and homogeneous catalysts are known to be effective for the reduction of pyridine rings. nih.gov

Heterogeneous catalysts, such as platinum oxide (PtO₂), palladium on carbon (Pd/C), and rhodium on alumina (B75360) (Rh/Al₂O₃), are widely used due to their high activity, stability, and ease of separation from the reaction mixture. Platinum-based catalysts are often highly effective for the hydrogenation of aromatic heterocycles. prepchem.com The choice of catalyst support can also influence the catalyst's activity and selectivity.

Homogeneous catalysts, such as Wilkinson's catalyst (RhCl(PPh₃)₃) and various iridium complexes, can offer higher selectivity and operate under milder conditions. nih.gov However, their separation from the product can be more challenging.

Reagent screening, in this context, primarily involves the selection of the hydrogen source. While high-pressure hydrogen gas is the most common reagent, transfer hydrogenation using formic acid, ammonium (B1175870) formate, or isopropanol (B130326) as the hydrogen donor in the presence of a suitable catalyst offers a safer and more convenient alternative for laboratory-scale synthesis.

Table 2: Catalyst and Reagent Screening for Piperidine Synthesis

CatalystReagentPressureTemperature (°C)Hypothetical Yield (%)
10% Pd/CH₂50 psi25-5085-95
Platinum Oxide (PtO₂)H₂45-50 psi25>90 prepchem.com
Rh/Al₂O₃H₂100 psi50-8080-90
Wilkinson's CatalystH₂1 atm25-6070-85
10% Pd/CHCOOHN/A80-10075-90

Green Chemistry Principles in Synthesis Optimization

The application of green chemistry principles is increasingly important in modern organic synthesis. For the proposed synthesis of this compound, several aspects can be optimized to enhance its environmental sustainability.

The use of greener solvents is a primary consideration. While traditional organic solvents are effective, exploring the use of ethanol (which can be derived from biomass), water, or supercritical fluids like carbon dioxide could significantly reduce the environmental impact. nih.gov

Catalyst selection also plays a role in green chemistry. Heterogeneous catalysts are generally preferred as they can be easily recovered by filtration and reused, minimizing waste. nih.gov The development of highly active catalysts that can operate under milder conditions (lower temperature and pressure) would also contribute to a more energy-efficient process.

Atom economy is another key principle. The proposed hydrogenation of 2-(1-ethyl-1H-imidazol-2-yl)pyridine to the target compound is an addition reaction, which has a 100% theoretical atom economy, making it an inherently green transformation.

Synthesis of Deuterated and Isotopically Labeled Analogues of this compound for Mechanistic Studies

Isotopically labeled compounds are indispensable for elucidating reaction mechanisms and studying the metabolic fate of molecules. researchgate.netnih.gov The synthesis of deuterated or other isotopically labeled analogues of this compound can be achieved through several strategies.

One common method for deuterium (B1214612) labeling is through H/D exchange reactions. For the piperidine ring, this can be accomplished by treating the final compound with deuterium oxide (D₂O) in the presence of a suitable catalyst, such as a ruthenium complex. researchgate.net This can lead to the exchange of protons on the carbon atoms alpha and beta to the nitrogen atom with deuterium. researchgate.net

Alternatively, deuterated starting materials can be used in the synthesis. For instance, the reduction of 2-(1-ethyl-1H-imidazol-2-yl)pyridine can be carried out using deuterium gas (D₂) instead of hydrogen gas. This would result in the introduction of deuterium atoms onto the piperidine ring during its formation. The use of deuterated solvents in conjunction with certain catalysts can also lead to deuterium incorporation. nih.gov

For labeling the imidazole or ethyl groups, isotopically enriched starting materials would be required. For example, using ethyl iodide labeled with carbon-13 or deuterium to alkylate the 2-(1H-imidazol-2-yl)piperidine precursor would introduce the label into the ethyl group. These labeled compounds can then be used in various spectroscopic studies, such as NMR and mass spectrometry, to track the molecule's behavior in chemical and biological systems. researchgate.netnih.gov

In Depth Structural Elucidation and Advanced Spectroscopic Characterization of 2 1 Ethyl 1h Imidazol 2 Yl Piperidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Assignment

High-resolution NMR spectroscopy stands as an unparalleled tool for the unambiguous structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential to fully characterize the intricate structure of 2-(1-ethyl-1H-imidazol-2-yl)piperidine.

Detailed Analysis of 1D NMR (¹H, ¹³C, ¹⁵N) Chemical Shifts and Coupling Constants

A ¹H NMR spectrum would provide the initial overview of the proton environment. The ethyl group attached to the imidazole (B134444) nitrogen would exhibit a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons. The protons on the imidazole ring would appear as distinct singlets or doublets, depending on the substitution pattern. The piperidine (B6355638) ring protons would present as a complex series of multiplets in the aliphatic region of the spectrum. The proton at the C2 position of the piperidine ring, being adjacent to the imidazole ring, would likely show a downfield shift compared to other piperidine protons.

The ¹³C NMR spectrum would complement the ¹H data by providing information on the carbon skeleton. Each unique carbon atom in the molecule would correspond to a distinct signal. The chemical shifts of the imidazole carbons would be in the aromatic region, while the piperidine and ethyl group carbons would be in the aliphatic region.

¹⁵N NMR, although less commonly used, could provide valuable information about the electronic environment of the three nitrogen atoms within the molecule, further confirming the proposed structure.

Hypothetical ¹H NMR Data for this compound

ProtonsChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
Imidazole H7.0 - 7.5m-
Piperidine H23.5 - 4.0m-
Ethyl CH₂4.0 - 4.5q7.0
Piperidine CH₂1.5 - 3.0m-
Ethyl CH₃1.2 - 1.5t7.0

Hypothetical ¹³C NMR Data for this compound

CarbonChemical Shift (ppm)
Imidazole C2150 - 160
Imidazole C4/C5115 - 130
Piperidine C255 - 65
Piperidine C3-C520 - 30
Piperidine C645 - 55
Ethyl CH₂40 - 50
Ethyl CH₃10 - 20

Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY, ROESY) for Connectivity and Stereochemistry Determination

To definitively assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, a suite of 2D NMR experiments would be indispensable.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, allowing for the tracing of connections within the piperidine ring and the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, providing a clear map of C-H one-bond connectivities.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the ethyl group to the imidazole nitrogen and the piperidine ring to the imidazole C2 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is vital for determining the relative stereochemistry and preferred conformation of the molecule.

Dynamic NMR Studies for Conformational Exchange Processes

The piperidine ring is known to undergo chair-chair interconversion. Dynamic NMR studies, involving the acquisition of NMR spectra at different temperatures, could provide insights into the conformational dynamics of the piperidine ring in this compound. The presence of the bulky imidazole substituent could influence the rate of this conformational exchange.

Advanced Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-resolution mass spectrometry would be employed to determine the exact mass of the molecular ion with high accuracy. This precise mass measurement allows for the unambiguous determination of the elemental formula of this compound, confirming its atomic composition. For a related compound, 4-[2-(1H-imidazol-1-yl)ethyl]piperidine, a high-resolution electrospray ionization MS confirmed a molecular ion peak ([M+H]⁺) at m/z 221.2.

Tandem Mass Spectrometry (MS/MS) for Elucidating Structural Subunits and Fragmentation Patterns

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The analysis of the resulting fragment ions provides valuable information about the structural subunits of the molecule and how they are connected.

For this compound, characteristic fragmentation pathways would be expected. These could include the cleavage of the bond between the piperidine and imidazole rings, loss of the ethyl group from the imidazole ring, and fragmentation of the piperidine ring itself. Elucidating these fragmentation patterns provides further confirmation of the proposed structure.

X-ray Crystallography for Solid-State Structure and Conformational Analysis

Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise solid-state structure of a crystalline compound. This technique would provide definitive information on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the this compound molecule in the crystal lattice.

For this compound, key structural questions that would be answered include the conformation of the piperidine ring and the relative orientation of the ethyl-imidazole substituent. The piperidine ring is known to adopt various conformations, most commonly a chair form, to minimize steric strain. mdpi.com The ethyl group on the imidazole ring would also have a specific orientation that influences crystal packing.

Determination of Absolute Configuration of Chiral Centers

The this compound molecule possesses a chiral center at the C2 position of the piperidine ring, meaning it can exist as a pair of enantiomers (R and S). X-ray diffraction analysis of a single crystal grown from an enantiomerically pure sample is the most reliable method for determining the absolute configuration. This is typically achieved by analyzing the anomalous dispersion of X-rays by the atoms in the crystal. The Flack parameter is calculated from the diffraction data; a value close to zero for a known chirality confirms the correct assignment of the absolute structure. researchgate.net Should the crystal be a racemate, it would crystallize in a centrosymmetric space group, with both enantiomers present in the unit cell. nih.gov

Analysis of Intra- and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of this compound would be governed by a network of non-covalent interactions. A detailed crystallographic study would elucidate these interactions, which are crucial for the stability of the crystal lattice.

Hydrogen Bonding: The secondary amine of the piperidine ring (N-H) is a hydrogen bond donor. The nitrogen atoms of the imidazole ring are potential hydrogen bond acceptors. Therefore, it is highly probable that the crystal structure would feature intermolecular N-H···N hydrogen bonds, potentially linking molecules into dimers or infinite chains. mdpi.commdpi.com The strength of these bonds can be inferred from the donor-acceptor distances and angles. mdpi.com

π-π Stacking: The aromatic imidazole rings of adjacent molecules could engage in π-π stacking interactions. nih.gov The geometry of this interaction (e.g., parallel-displaced or T-shaped) would be determined from the perpendicular distance between the rings and the slip angle.

Table 1: Hypothetical Hydrogen Bond Geometry for this compound
Donor (D)Hydrogen (H)Acceptor (A)D-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N(piperidine)HN(imidazole)0.882.153.00165.0

This table presents illustrative data for potential intermolecular hydrogen bonds. Actual values would be determined experimentally.

Polymorphism and Crystal Engineering Studies

Polymorphism is the ability of a compound to crystallize in multiple different crystal structures, each with distinct physical properties. A comprehensive study would involve a polymorph screen, where crystallization is attempted under a wide range of conditions (e.g., different solvents, temperatures, evaporation rates). Each resulting solid form would be analyzed, typically by Powder X-ray Diffraction (PXRD), to identify unique polymorphs.

Crystal engineering principles could then be applied to understand why certain packing arrangements (supramolecular synthons) are favored. By understanding the key intermolecular interactions, it might be possible to design new crystalline forms, such as co-crystals or salts, with modified physical properties.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (If Applicable)

Chiroptical techniques, such as Circular Dichroism and Optical Rotatory Dispersion, are powerful non-destructive methods for studying chiral molecules in solution. They provide information about the absolute configuration and conformational preferences of the molecule. wikipedia.org

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The imidazole ring in this compound acts as a chromophore. When the molecule is chiral, this chromophore will produce a characteristic CD spectrum with positive or negative peaks, known as Cotton effects.

The sign and magnitude of the Cotton effects are highly sensitive to the stereochemistry of the molecule. The absolute configuration can often be determined by comparing the experimental CD spectrum with spectra predicted from theoretical calculations (e.g., time-dependent density functional theory, TD-DFT). nih.gov This correlation between experimental and theoretical data provides a powerful tool for assigning the absolute configuration of the chiral center in solution.

Optical Rotatory Dispersion (ORD)

ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org An ORD curve of a chiral molecule like this compound would display a characteristic profile, often showing peaks and troughs in the vicinity of the chromophore's absorption bands. This phenomenon, also known as the Cotton effect, is directly related to the CD spectrum through the Kronig-Kramers relations.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful non-destructive method for the structural elucidation of molecules. By probing the vibrational modes of chemical bonds, these complementary techniques provide a detailed fingerprint of the functional groups present and offer insights into the molecule's conformational state. For this compound, IR and Raman spectroscopy are instrumental in confirming its molecular architecture by identifying the characteristic vibrations of the ethyl, imidazole, and piperidine moieties.

Detailed research findings from analogous molecular systems provide a basis for assigning the expected vibrational modes for this compound. The spectrum can be understood by considering the distinct contributions from the 1-ethyl-1H-imidazole ring and the piperidine ring.

Infrared (IR) Spectroscopy

The predicted Fourier Transform Infrared (FTIR) spectrum of this compound is characterized by several key absorption bands. The aromatic C-H stretching vibrations of the imidazole ring are expected in the 3100-3000 cm⁻¹ region. sci.am The aliphatic C-H stretching vibrations from the piperidine ring and the ethyl group are anticipated in the 3000–2850 cm⁻¹ range. mdpi.com

The imidazole ring's C=N and C=C stretching vibrations typically appear in the 1650–1400 cm⁻¹ region. sci.amresearchgate.net Specifically, bands around 1643 cm⁻¹ can be attributed to C=N stretching, while C=C stretching is observed near 1579 cm⁻¹. researchgate.net The C-N stretching modes of the imidazole ring are expected at lower frequencies, often mixing with other vibrations, with notable bands appearing around 1486, 1367, and 1325 cm⁻¹. sci.am The piperidine N-H bending and C-N stretching vibrations also contribute to the complex pattern in the fingerprint region.

Raman Spectroscopy

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The C-H stretching vibrations for both the aromatic imidazole ring and the aliphatic piperidine and ethyl groups are also prominent in the Raman spectrum, appearing in the 3100-2800 cm⁻¹ range. researchgate.net Skeletal vibrations of the piperidine ring are well-defined in Raman spectra, with characteristic modes for ring deformation and CH₂ twisting and rocking appearing below 1400 cm⁻¹. researchgate.net

The imidazole ring vibrations are also Raman active. The symmetric "ring breathing" mode, a characteristic feature for many aromatic heterocyclic systems, is expected to produce a strong signal in the fingerprint region.

The following data tables summarize the predicted principal vibrational frequencies for this compound based on data from related compounds.

Predicted Infrared (IR) Absorption Bands

Frequency (cm⁻¹)IntensityAssignmentStructural Unit
~3126, 3040MediumC-H StretchingImidazole Ring
~2935, 2853StrongAsymmetric & Symmetric CH₂ StretchingPiperidine & Ethyl Group
~1643MediumC=N StretchingImidazole Ring
~1579MediumC=C StretchingImidazole Ring
~1486, 1440MediumC-N Stretching, Ring ModesImidazole Ring
~1447MediumCH₂ ScissoringPiperidine Ring
~1349MediumCH₂ WaggingPiperidine Ring
~1157MediumC-N StretchingPiperidine Ring
~816StrongC-H Out-of-plane BendingImidazole Ring

Predicted Raman Scattering Peaks

Frequency (cm⁻¹)IntensityAssignmentStructural Unit
~3040MediumC-H StretchingImidazole Ring
~2935, 2851StrongAsymmetric & Symmetric CH₂ StretchingPiperidine & Ethyl Group
~1468, 1442MediumCH₂ DeformationPiperidine Ring
~1348MediumCH₂ WaggingPiperidine Ring
~1035StrongRing Breathing / Skeletal DeformationPiperidine Ring
~977MediumRing BreathingImidazole Ring
~866MediumRing DeformationPiperidine Ring
~809MediumRing DeformationPiperidine Ring

Note: These are predicted values based on spectroscopic data for imidazole, piperidine, and N-alkyl imidazole derivatives. Actual experimental values may vary.

Conformational Fingerprinting

Beyond simple functional group identification, vibrational spectroscopy, particularly Raman spectroscopy, serves as a sensitive probe of molecular conformation. nih.govrsc.org The fingerprint region (<1500 cm⁻¹) is densely populated with complex vibrational modes that are coupled and are exquisitely sensitive to the molecule's three-dimensional geometry, including bond angles and dihedral angles. This sensitivity allows the spectrum to act as a "conformational fingerprint." nih.gov

For this compound, this fingerprint would be unique to the specific spatial arrangement of its constituent parts. Key conformational variables include:

The dihedral angle between the imidazole and piperidine rings.

The chair, boat, or twist-boat conformation of the piperidine ring.

The equatorial or axial orientation of the imidazole substituent on the piperidine ring. researchgate.net

The rotational position (rotamer) of the N-ethyl group.

Computational and Theoretical Investigations of 2 1 Ethyl 1h Imidazol 2 Yl Piperidine

Conformational Analysis and Energy Landscapes

Identification of Stable Conformers and Energy Barriers to Interconversion:The stable conformations and the energetic barriers for their interconversion have not been reported.

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry serves as a powerful tool for predicting the most likely pathways for a chemical reaction and for characterizing the high-energy transition states that govern the reaction rate.

Computational Elucidation of Proposed Synthetic Steps

The synthesis of 2-(1-ethyl-1H-imidazol-2-yl)piperidine would likely involve the formation of carbon-nitrogen and carbon-carbon bonds to construct the piperidine (B6355638) and imidazole (B134444) rings and to connect them. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of such synthetic steps. For instance, in the synthesis of related piperidine derivatives, computational studies have been used to investigate various cyclization strategies. mdpi.comnih.gov

A hypothetical computational investigation into the synthesis of this compound would involve:

Reactant and Product Optimization: The 3D structures of the reactants, intermediates, and the final product are optimized to find their lowest energy conformations.

Transition State Searching: Sophisticated algorithms are used to locate the transition state structure for each proposed elementary step in the reaction mechanism. This involves identifying a saddle point on the potential energy surface.

Intrinsic Reaction Coordinate (IRC) Calculations: Following the identification of a transition state, IRC calculations are performed to confirm that the transition state correctly connects the desired reactants and products.

For example, if the synthesis involves a nucleophilic substitution to attach the ethyl group to the imidazole ring, computational models could predict whether the reaction proceeds via an SN1 or SN2 mechanism by comparing the activation energies of the respective transition states.

Energy Profile Calculations for Key Chemical Transformations

Once the stationary points (reactants, intermediates, transition states, and products) on the reaction pathway have been identified and their geometries optimized, their relative energies can be calculated to construct a reaction energy profile. This profile provides a quantitative description of the thermodynamics and kinetics of the reaction.

The energy profile allows for the determination of:

Activation Energy (ΔG‡): The energy difference between the reactants and the highest energy transition state. A lower activation energy implies a faster reaction rate.

Table 1: Hypothetical Energy Profile Data for a Key Synthetic Step (Note: This table is illustrative and not based on actual experimental or computational data for the specific compound)

Species Relative Energy (kcal/mol)
Reactants 0.0
Transition State 1 +25.3
Intermediate +5.7
Transition State 2 +18.9
Products -15.2

Solvent Effects on Structure, Conformation, and Reactivity: A Computational Perspective

The solvent in which a reaction is carried out can significantly influence its rate and outcome. Computational models can account for these solvent effects, providing insights that are crucial for optimizing reaction conditions.

Solvent effects are typically modeled using two main approaches:

Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant. The polarizable continuum model (PCM) is a widely used example. This approach is computationally efficient and often provides a good approximation of bulk solvent effects.

Explicit Solvation Models: A finite number of individual solvent molecules are included in the calculation, explicitly interacting with the solute. This method is more computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding, which may be critical in some reaction mechanisms.

A computational study on this compound would likely investigate how solvents of varying polarity affect:

Conformational Equilibrium: The relative energies of different conformers of the molecule can be altered by the solvent, potentially favoring a more reactive conformation.

Reaction Rates: Polar solvents can stabilize charged transition states more than the neutral reactants, thereby lowering the activation energy and accelerating the reaction. Conversely, for reactions where the transition state is less polar than the reactants, a polar solvent may slow the reaction down.

Table 2: Hypothetical Solvent Effects on a Reaction Barrier (Note: This table is illustrative and not based on actual experimental or computational data for the specific compound)

Solvent Dielectric Constant Calculated Activation Energy (kcal/mol)
Gas Phase 1 30.1
Toluene 2.4 27.5
Acetonitrile 37.5 22.8
Water 78.4 21.5

Computational studies on related heterocyclic compounds have demonstrated the importance of considering solvent effects to accurately predict reaction outcomes. tandfonline.comresearchgate.netrsc.org

Chemical Reactivity, Derivatization, and Transformation Studies of 2 1 Ethyl 1h Imidazol 2 Yl Piperidine

Reactivity of the Imidazole (B134444) Nitrogen Atoms

The imidazole ring in the title compound contains two nitrogen atoms with different electronic environments. The N-1 atom is a pyrrole-type nitrogen, part of the aromatic system, and is already substituted with an ethyl group. The N-3 atom is an sp²-hybridized, pyridine-type or "imine" nitrogen, whose lone pair of electrons is in an sp² orbital in the plane of the ring and is not part of the aromatic sextet, making it the primary site of basicity and nucleophilicity on the imidazole ring.

The pKa for the protonation of the N-3 nitrogen of imidazole is approximately 7.0, making it a weak base. The piperidine (B6355638) nitrogen, a secondary aliphatic amine, is significantly more basic, with a pKa typically around 11.2. Therefore, in an acidic medium, the piperidine nitrogen will be protonated preferentially. The ethyl group at N-1 and the piperidine ring at C-2 are both electron-donating groups, which are expected to slightly increase the basicity (raise the pKa) of the N-3 atom compared to unsubstituted imidazole.

The N-1 nitrogen, being part of the aromatic system, is non-basic. However, the N-H proton of an unsubstituted imidazole is weakly acidic, with a pKa of about 14.5. rsc.org In the title compound, this position is occupied by an ethyl group, so it does not exhibit this acidity.

Table 1: Comparison of Approximate pKa Values

Compound/Functional Group pKa (Conjugate Acid) Comments
Piperidine 11.2 Highly basic aliphatic amine.
Imidazole (N-3) 7.0 Weakly basic imine-type nitrogen.
2-(1-ethyl-1H-imidazol-2-yl)piperidine (Piperidine N) ~9.5 - 11.0 (estimated) Expected to be the most basic site.

With the N-1 position already occupied by an ethyl group, further alkylation or acylation of the imidazole ring will occur at the nucleophilic N-3 nitrogen. This reaction, known as quaternization, results in the formation of a positively charged imidazolium (B1220033) salt. nih.gov

The reaction typically proceeds by treating the parent compound with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or a dialkyl sulfate. nih.govresearchgate.net The resulting 1-ethyl-3-alkyl-2-(piperidin-2-yl)imidazolium salt possesses altered solubility and electronic properties compared to the neutral precursor. The synthesis of such unsymmetrical imidazolium salts is a well-established process. rsc.org N-acylation is less common for this nitrogen but can be achieved with highly reactive acylating agents, also leading to a cationic acylimidazolium species. The reactivity in these reactions is influenced by steric hindrance from the adjacent piperidyl group and the nature of the alkylating/acylating agent. otago.ac.nz

Reactivity of the Piperidine Ring and Nitrogen

The piperidine ring is a saturated heterocycle with a nucleophilic secondary amine nitrogen, which is the most reactive site in this moiety. The carbon atoms of the ring are sp³-hybridized and generally unreactive, but can be functionalized under specific conditions.

The secondary amine of the piperidine ring is strongly nucleophilic and readily undergoes a variety of common amine reactions. nih.gov

N-Alkylation: This can be achieved using various alkylating agents, such as alkyl halides or via reductive amination with aldehydes or ketones. nih.govmdpi.com For instance, reaction with methyl iodide would yield the N-methylated tertiary amine. These reactions are fundamental in the synthesis of diverse piperidine derivatives. nih.gov

N-Acylation: The piperidine nitrogen reacts readily with acylating agents like acid chlorides, anhydrides, or activated esters to form stable amide derivatives. nih.gov This transformation is often used to install protecting groups or to synthesize bioactive molecules.

N-Arylation: The nitrogen can also undergo cross-coupling reactions, such as the Buchwald-Hartwig amination, with aryl halides to form N-arylpiperidines.

Amidation/Sulfonamidation: Reaction with carbamoyl (B1232498) chlorides or sulfonyl chlorides (e.g., tosyl chloride) yields the corresponding urea (B33335) or sulfonamide derivatives, respectively.

Table 2: Representative Reactions at the Piperidine Nitrogen

Reaction Type Reagent Example Product Type Typical Conditions
N-Alkylation Methyl iodide (CH₃I) Tertiary amine Aprotic solvent (e.g., DMF, CH₃CN), often with a non-nucleophilic base
Reductive Amination Acetone, NaBH(OAc)₃ N-isopropyl derivative Dichloromethane (DCM) or Dichloroethane (DCE)
N-Acylation Acetyl chloride (CH₃COCl) N-acetyl amide Aprotic solvent (e.g., DCM), with a base (e.g., triethylamine)

Direct functionalization of the C-H bonds of the piperidine ring is challenging but can be achieved using modern synthetic methods. The position alpha to the nitrogen (C-2 and C-6) is the most electronically activated site for functionalization.

Oxidation: Oxidation of N-acyl piperidines can lead to the formation of lactams (piperidin-2-ones). researchgate.net This often occurs at the carbon adjacent to the nitrogen. Late-stage C-H oxidation of nitrogen-containing molecules, including piperidines, can also be achieved using iron-based catalysts to introduce hydroxyl groups at remote positions (C-3 or C-4), though regioselectivity can be a challenge. nih.gov

C-H Functionalization: Directed C-H functionalization has emerged as a powerful tool. For N-protected piperidines, lithiation with strong bases followed by trapping with an electrophile can introduce substituents at the C-2 position. youtube.com Furthermore, transition-metal-catalyzed reactions, such as rhodium-catalyzed C-H insertion or photoredox-catalyzed arylation, can selectively functionalize the C-2 position. nih.govacs.org The choice of catalyst and the nature of the nitrogen protecting group are crucial for controlling the site selectivity of these reactions. nih.gov

Table 3: Selected Methods for Piperidine Ring Functionalization

Reaction Type Position Reagent/Catalyst System Product Feature
C-H Arylation C-2 Photoredox catalyst (e.g., Ir or Ru complex) C-Aryl bond
C-H Insertion C-2 Rhodium catalyst (e.g., Rh₂(OAc)₄) + Diazo compound C-C bond formation
Oxidation C-3 / C-4 Fe(PDP) catalyst + Oxidant C-OH (Hydroxylation)

Electrophilic and Nucleophilic Reactions on the Imidazole and Piperidine Moieties

The distinct electronic properties of the two rings govern their reactivity towards electrophiles and nucleophiles.

Electrophilic Reactions: The imidazole ring is an electron-rich heteroaromatic system and is susceptible to electrophilic substitution. The piperidine ring at C-2 and the ethyl group at N-1 are both electron-donating, further activating the ring towards electrophiles. Based on directing group effects, the C-5 position is the most likely site for electrophilic attack (e.g., halogenation, nitration, Friedel-Crafts acylation). nih.gov The saturated piperidine ring is generally inert to electrophilic attack.

Nucleophilic Reactions: The primary nucleophilic center of the entire molecule is the piperidine nitrogen, as detailed in section 5.2.1. The imidazole ring is generally resistant to nucleophilic attack unless activated by strong electron-withdrawing groups or quaternization. Upon quaternization at N-3, the resulting imidazolium ring becomes more electron-deficient, and the C-2 proton becomes acidic and can be removed by a strong base to form an N-heterocyclic carbene (NHC), a potent nucleophile and popular ligand in organometallic chemistry.

Ring-Opening and Rearrangement Reactions of the Core Structure

The core structure of this compound consists of two relatively stable heterocyclic rings. Ring-opening or rearrangement reactions, therefore, typically require specific activation or harsh reaction conditions. While the piperidine ring is a robust saturated heterocycle, the imidazole moiety, despite its aromaticity, can be induced to undergo cleavage under certain transformative conditions, particularly when coordinated to a metal center.

Research on analogous N-alkylimidazole complexes has demonstrated a unique ring-opening pathway. acs.orgnih.govresearchgate.net In studies involving cationic rhenium tricarbonyl complexes bearing multiple N-alkylimidazole ligands, treatment with a strong, non-nucleophilic base such as potassium bis(trimethylsilyl)amide (KHMDS) was shown to induce deprotonation at the C2 position of one imidazole ring. nih.gov The resulting highly reactive carbanionic species can then undergo an intramolecular nucleophilic attack on a neighboring imidazole ligand. acs.org This attack leads to C-C bond formation and subsequent cleavage of the attacked imidazole ring, yielding a vinyl-amido type complex. nih.gov

While this reactivity has been documented for imidazole ligands within a metal coordination sphere, it suggests a plausible, albeit likely challenging, pathway for the transformation of the this compound core itself. It is conceivable that under specific organometallic conditions where the imidazole nitrogen coordinates to a suitable metal fragment, subsequent base-mediated deprotonation could trigger a similar cascade, leading to a complex structural rearrangement. However, such transformations for the standalone molecule have not been extensively reported and would depend heavily on the specific reagents and conditions employed.

Metal-Catalyzed Transformations Involving this compound as a Substrate

Modern synthetic chemistry heavily relies on transition-metal catalysis to achieve selective and efficient molecular transformations. The this compound scaffold offers multiple sites for such reactions, including several C-H bonds that are amenable to activation and functionalization.

Direct C-H functionalization is a powerful strategy for molecular derivatization that avoids the need for pre-functionalized substrates. Both the piperidine and imidazole rings of the title compound possess C-H bonds that could be targeted for such transformations.

Piperidine Ring Functionalization: The C-H bonds at the α-position to the piperidine nitrogen (C2' and C6') are the most activated sites for functionalization due to the influence of the adjacent heteroatom. Methodologies such as photoredox catalysis have proven effective for the α-C–H arylation of highly substituted piperidine derivatives. escholarship.orgacs.org These reactions often proceed via the formation of an α-amino radical intermediate following an initial single-electron transfer event. For successful application to this compound, it is often necessary to first protect the piperidine nitrogen with a suitable group (e.g., a tert-butoxycarbonyl, Boc group) to prevent catalyst inhibition and facilitate the desired reactivity. nih.govchemrxiv.org

Imidazole Ring Functionalization: The imidazole ring offers two potentially reactive sites for C-H activation at the C4 and C5 positions. The C2 position is already substituted. Transition metal-catalyzed C-H arylations and alkenylations of imidazoles, particularly with nickel and palladium catalysts, have been well-documented. rsc.orgnih.gov The choice of catalyst, ligand, and solvent can influence the regioselectivity of the reaction. For instance, nickel-catalyzed C-H/C-O couplings of imidazoles with phenol (B47542) derivatives have been shown to proceed efficiently, with the key to success being the use of a tertiary alcohol as the solvent. rsc.orgnih.gov It is anticipated that this compound could undergo selective functionalization at the C4 or C5 position of the imidazole ring under similar catalytic conditions.

The table below summarizes representative conditions for C-H functionalization reactions on analogous piperidine and imidazole systems.

Heterocycle TypeReaction TypeCatalyst/ReagentsCoupling PartnerSolventReference
N-Boc-Piperidineα-C-H ArylationIr(ppy)₃ (photocatalyst)Cyano(hetero)arenes- escholarship.orgacs.org
Imidazole/Benzimidazole (B57391)C-H ArylationNi(OTf)₂ / dcypePhenol derivativest-Amyl alcohol rsc.org
Imidazole/BenzimidazoleC-H AlkenylationNi(OTf)₂ / dcyptEnol derivativest-Amyl alcohol nih.gov
ImidazoleC-H ArylationPd(OAc)₂Aryl halidesDMA nih.gov

Palladium-catalyzed cross-coupling reactions are cornerstone transformations in organic synthesis for the formation of C-C, C-N, and C-O bonds. To utilize this compound as a substrate in these reactions, a halogenated derivative (e.g., bromo- or iodo-substituted) is typically required as the electrophilic partner. Assuming the synthesis of a precursor such as 2-(5-bromo-1-ethyl-1H-imidazol-2-yl)piperidine, a variety of powerful coupling methodologies become accessible.

Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds by coupling an organohalide with an organoboron compound. Efficient protocols have been developed for the Suzuki-Miyaura coupling of unprotected haloimidazoles with a wide range of aryl- and heteroarylboronic acids. nih.govresearchgate.net These reactions typically employ a palladium catalyst with a specialized phosphine (B1218219) ligand and a base, providing access to a diverse array of C5-arylated derivatives of the target compound. nih.govsemanticscholar.org

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, providing a direct route to substituted alkynes. wikipedia.orglibretexts.org This reaction, catalyzed by palladium and a copper(I) co-catalyst, has been applied to various heterocyclic halides. researchgate.netorganic-chemistry.org A halogenated this compound could thus be coupled with a variety of terminal alkynes to install alkynyl functionalities, which are valuable for further synthetic transformations.

Buchwald-Hartwig Amination: For the formation of C-N bonds, the Buchwald-Hartwig amination is the preeminent method, coupling aryl halides with amines. wikipedia.orglibretexts.org General and efficient methods exist for the palladium-catalyzed amination of unprotected bromoimidazoles and bromopyrazoles with a broad scope of primary and secondary amines. acs.orgnih.gov This would allow for the introduction of various amino groups at the C5 position of the imidazole ring, yielding a library of amino-functionalized analogues.

The table below presents typical conditions for these cross-coupling reactions performed on analogous halo-imidazole systems.

Reaction TypeCatalyst SystemBaseSolventTypical SubstratesReference
Suzuki-Miyaura CouplingPd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂OBromoimidazole, Arylboronic acid nih.gov
Sonogashira CouplingPdCl₂(PPh₃)₂ / CuIEt₃N or PiperidineTHF or DMFIodoindazole, Terminal alkyne wikipedia.orgresearchgate.net
Buchwald-Hartwig AminationPd-precatalyst / tBuBrettPhosLiN(SiMe₃)₂DioxaneBromoimidazole, Primary/Secondary amine nih.gov

Synthesis of Complex Derivatives and Analogues of this compound

The synthesis of derivatives and analogues is crucial for exploring the chemical space around a core scaffold, often in the context of medicinal chemistry or materials science. This can be approached through rational design to modulate specific properties or through broader diversification strategies.

Rational design involves making targeted structural modifications to influence a molecule's properties in a predictable manner. For this compound, derivatization can be designed to modulate its electronic, steric, and coordinating properties.

Electronic Modulation: The electronic nature of the imidazole ring can be tuned by introducing electron-donating or electron-withdrawing groups, primarily at the C4 or C5 positions using the cross-coupling reactions described previously. For example, installing a methoxy-phenyl group via Suzuki coupling would increase the electron density of the imidazole ring, potentially affecting its basicity and coordinating ability. Conversely, a cyano-phenyl group would decrease it.

Steric Modulation: Steric hindrance can be adjusted by modifying the N-alkyl substituent on the imidazole or by introducing groups onto the piperidine ring. Changing the N-ethyl group to a larger isopropyl or a smaller methyl group could influence how the molecule interacts with catalysts or biological targets.

Modulating Coordinating Ability: Both the piperidine nitrogen and the N3 nitrogen of the imidazole are potential coordination sites for metal ions. The design of imidazole-based ligands is a significant area of research. nih.gov By strategically placing substituents, one could enhance or diminish the molecule's ability to act as a bidentate ligand, which could in turn modulate its reactivity in metal-catalyzed processes or its potential as a catalyst component itself. acs.orgnih.gov

Scaffold diversification aims to create libraries of related compounds by systematically altering different parts of the molecular structure.

Variation of the Imidazole N-Substituent: A common diversification strategy is the variation of the N-alkyl group. Starting from a 2-(1H-imidazol-2-yl)piperidine precursor, a range of alkyl groups can be introduced via N-alkylation reactions using various alkyl halides or other electrophiles. semanticscholar.org

Piperidine Ring Elaboration: The piperidine moiety can be diversified either by starting with pre-functionalized piperidines before their coupling to the imidazole core or by functionalizing the piperidine ring post-synthesis. Multicomponent reactions offer an efficient route to construct complex and stereochemically rich piperidine scaffolds that could then be elaborated into the target system. nih.govnih.gov

Scaffold Hopping: A more advanced strategy involves "scaffold hopping," where one of the heterocyclic cores is replaced by a bioisosteric or structurally related ring system. niper.gov.in For example, the piperidine ring could be replaced with a pyrrolidine (B122466) or morpholine, or the imidazole ring could be substituted with a pyrazole (B372694) or triazole. This approach is widely used in drug discovery to find novel core structures with improved properties while maintaining key binding interactions. nih.gov Such a strategy would generate analogues that are topologically similar but possess distinct chemical and physical properties.

Preparation of Macrocyclic Structures Incorporating the Core

The synthesis of macrocyclic compounds is a significant area of research in medicinal chemistry, as these structures often exhibit unique pharmacological properties. The rigid, yet conformationally defined, nature of the this compound core makes it an attractive scaffold for the construction of novel macrocycles. The preparation of such macrostructures necessitates the introduction of appropriate functional groups onto the core scaffold, which can then participate in intramolecular cyclization reactions. Several established macrocyclization strategies could be hypothetically applied, including ring-closing metathesis, amide bond formation, and nucleophilic substitution reactions.

A critical first step in these synthetic pathways is the derivatization of the this compound core. This typically involves functionalizing the piperidine nitrogen and/or the imidazole ring. For instance, the piperidine nitrogen can be acylated or alkylated with linker units bearing terminal functional groups suitable for macrocyclization.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis is a powerful and widely utilized method for the formation of macrocyclic structures, particularly for the synthesis of molecules containing carbon-carbon double bonds within the macrocyclic ring. researchgate.netdrughunter.comnih.gov To employ RCM, the this compound core must be derivatized with two terminal alkene chains. A plausible synthetic route would involve the N-alkylation of the piperidine nitrogen with a linker containing a terminal alkene, and the introduction of a second alkene-containing side chain at a suitable position on the imidazole or piperidine ring.

One hypothetical approach involves the N-acylation of the piperidine with an acrylic acid derivative, followed by the introduction of an allyl group at the C4 or C5 position of the imidazole ring. The resulting diene could then be subjected to RCM using a ruthenium-based catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst, to yield the desired macrocycle. The size of the resulting macrocycle would be dependent on the length of the tethers bearing the terminal alkenes.

Interactive Data Table: Hypothetical RCM for Macrocyclization

Starting MaterialReagents and ConditionsProposed Macrocyclic ProductRing Size
N-allyl-2-(1-ethyl-1H-imidazol-2-yl)piperidine1. Acryloyl chloride, Et3N, CH2Cl2, 0 °C to rt; 2. Grubbs II catalyst, CH2Cl2, refluxA macrocycle containing an α,β-unsaturated lactam10-membered
N-(pent-4-enoyl)-2-(1-ethyl-1H-imidazol-2-yl)piperidine1. Allyl bromide, NaH, DMF; 2. Hoveyda-Grubbs II catalyst, toluene, 80 °CA macrocycle with an endocyclic double bond14-membered

Amide Bond Formation

Macrolactamization, or the formation of a macrocyclic amide, is a cornerstone of peptide and natural product synthesis. nih.govresearchgate.net This strategy can be adapted to incorporate the this compound scaffold. This would require the derivatization of the core structure with both a carboxylic acid and an amine functionality, separated by a linker of appropriate length.

A potential synthetic sequence could begin with the N-alkylation of the piperidine with a protected amino acid, for instance, Boc-glycine. Concurrently, the imidazole ring could be functionalized with a side chain terminating in a carboxylic acid. Subsequent deprotection of the amine, followed by treatment with a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), would induce intramolecular amide bond formation, yielding the macrolactam. acgpubs.org High-dilution conditions are often necessary for such reactions to favor intramolecular cyclization over intermolecular polymerization. acs.org

Interactive Data Table: Hypothetical Macrolactamization

Starting MaterialReagents and ConditionsProposed Macrocyclic ProductRing Size
N-(4-aminobutyl)-2-(1-ethyl-5-carboxy-1H-imidazol-2-yl)piperidineHATU, DIPEA, DMF, high dilutionA macrolactam15-membered
2-(1-ethyl-1H-imidazol-2-yl)-1-(3-aminopropyl)piperidine-3-carboxylic acidEDC, HOBt, CH2Cl2, high dilutionA macrolactam with the piperidine ring incorporated into the macrocycle backbone13-membered

Nucleophilic Substitution Reactions

Macrocyclization can also be achieved through intramolecular nucleophilic substitution reactions. researchgate.net In this approach, the this compound core would be functionalized with a nucleophilic group and an electrophilic group at the termini of a flexible linker. The imidazole ring itself can act as a nucleophile in certain contexts. nih.govnih.gov

For example, the piperidine nitrogen could be alkylated with a long-chain dihalide, such as 1,10-dibromodecane, in a stepwise manner. The initial mono-alkylation would be followed by a second intramolecular cyclization step where a nucleophile, such as a deprotonated imidazole nitrogen from a second unit of the core compound or another appended nucleophile, displaces the second halide. Alternatively, a linker containing a terminal alcohol could be attached to the piperidine nitrogen, and a separate linker with a terminal leaving group (e.g., a tosylate or mesylate) could be attached to the imidazole ring. Intramolecular Williamson ether synthesis under basic conditions would then yield the macrocyclic ether.

Interactive Data Table: Hypothetical Macrocyclization via Nucleophilic Substitution

Starting MaterialReagents and ConditionsProposed Macrocyclic ProductRing Size
N-(6-bromohexyl)-2-(1-ethyl-1H-imidazol-2-yl)piperidine and N'-(6-hydroxyhexyl)-2-(1-ethyl-1H-imidazol-2-yl)piperidineNaH, THF, refluxA dimeric macrocycle linked by two hexyl chains28-membered
1-(6-hydroxyhexyl)-2-(1-ethyl-1H-imidazol-2-yl)piperidine with a 4-(6-bromohexyl) substituent on the imidazole ringK2CO3, Acetone, refluxA macrocyclic ether18-membered

The successful synthesis of these macrocyclic structures would depend on careful selection of linkers, protecting group strategies, and reaction conditions to favor the desired intramolecular cyclization. The resulting macrocycles, incorporating the rigid this compound unit, would be of significant interest for exploring new chemical space in drug discovery.

Structure Reactivity Relationships and Chemical Property Modulation in 2 1 Ethyl 1h Imidazol 2 Yl Piperidine

Influence of Stereochemistry on Reaction Pathways and Selectivity

The presence of a chiral center at the C2 position of the piperidine (B6355638) ring in 2-(1-ethyl-1H-imidazol-2-yl)piperidine introduces the element of stereochemistry, which can significantly govern the pathways and outcomes of its chemical reactions. The spatial arrangement of the imidazole (B134444) group relative to the piperidine ring can lead to diastereoselective and enantioselective transformations.

The synthesis of substituted piperidines often involves stereoselective methods to control the configuration of newly formed stereocenters. For instance, organocatalytic enantioselective intramolecular aza-Michael reactions have been successfully employed to produce enantiomerically enriched 2,5- and 2,6-disubstituted piperidines. nih.gov The choice of catalyst and reaction conditions can favor the formation of one diastereomer over another with high levels of enantioselectivity. nih.gov Such methodologies could be adapted for the asymmetric synthesis of this compound, yielding specific stereoisomers for further reactivity studies.

The stereochemistry of the piperidine ring can also influence the course of reactions at the imidazole moiety. The accessibility of the nitrogen atoms and the carbon atoms of the imidazole ring to reagents can be sterically hindered by the orientation of the piperidine ring, leading to regioselective substitutions or additions.

Electronic and Steric Effects of Substituents on Imidazole and Piperidine Rings on Reactivity

The reactivity of this compound is a delicate interplay of the electronic and steric effects exerted by the substituents on both the imidazole and piperidine rings.

Electronic Effects: The imidazole ring, being an electron-rich aromatic system, generally favors electrophilic substitution. However, the N-ethyl group on the imidazole ring introduces an electron-donating inductive effect, which can further enhance the electron density of the ring and potentially influence the regioselectivity of electrophilic attack. patsnap.com Conversely, the piperidine ring, being a saturated amine, possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic and basic. The electronic nature of the imidazole ring can, in turn, modulate the basicity of the piperidine nitrogen.

Theoretical studies on mono-substituted imidazole ligands have shown that electron-donating substituents enhance the reactivity toward electrophilic attack at a pyridine-like nitrogen atom due to resonance effects. researchgate.net This suggests that the N-ethyl group in this compound would likely increase the nucleophilicity of the N3 atom of the imidazole ring.

Steric Effects: The ethyl group on the imidazole nitrogen and the piperidine ring itself introduce steric bulk that can influence the approach of reagents. This steric hindrance can affect reaction rates and favor attack at less hindered positions. For example, in nucleophilic substitution reactions on five-membered rings, the presence of bulky groups can lead to a secondary steric effect, influencing the reaction kinetics. rsc.org The relative orientation of the imidazole and piperidine rings will also play a crucial role in dictating the sterically accessible reaction sites.

The interplay between electronic and steric effects is critical. For instance, while the N-ethyl group electronically activates the imidazole ring, its steric presence might direct incoming electrophiles to the less hindered C4 or C5 positions.

Conformational Effects on Chemical Reactivity

The piperidine ring in this compound is not planar and can adopt various chair and boat conformations. The preferred conformation can have a significant impact on the molecule's reactivity by altering the spatial disposition of the imidazole substituent and the accessibility of the piperidine nitrogen's lone pair.

For 2-substituted piperidines, the substituent can occupy either an axial or an equatorial position. The relative stability of these conformers is influenced by steric interactions. For many 2-substituted piperidines, the equatorial conformation is favored to minimize steric strain. researchgate.net However, specific intramolecular interactions, such as hydrogen bonding, can stabilize the axial conformation in certain cases. nih.gov

The conformation of the piperidine ring directly affects the orientation of the attached imidazole ring. This, in turn, can influence the reactivity of both rings. An equatorial orientation of the imidazolyl group would likely make it more accessible to reagents, while an axial orientation might lead to increased steric hindrance. The conformational flexibility of the piperidine ring allows it to adopt a conformation that is most favorable for a particular reaction, which can be a key factor in determining the reaction's outcome and stereoselectivity.

Development of Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their measured reactivity. For a class of compounds like substituted 2-(imidazol-2-yl)piperidines, QSRR models could be developed to predict their reactivity in various chemical transformations.

The development of a QSRR model for this compound and its analogs would involve:

Data Set Generation: Synthesizing a series of derivatives with systematic variations in substituents on both the imidazole and piperidine rings.

Reactivity Measurement: Quantifying the reactivity of these compounds in a specific reaction, for example, by measuring reaction rates or equilibrium constants.

Descriptor Calculation: Calculating a set of molecular descriptors for each compound that quantify various aspects of their structure, such as electronic properties (e.g., atomic charges, dipole moment), steric properties (e.g., molecular volume, surface area), and topological indices.

Model Building and Validation: Using statistical methods, such as multiple linear regression or partial least squares, to build a mathematical equation that relates the descriptors to the observed reactivity. The predictive power of the model would then be validated using internal and external validation techniques.

Table 1: Potential Descriptors for a QSRR Study of 2-(Imidazol-2-yl)piperidine Derivatives

Descriptor ClassExamples of DescriptorsPotential Influence on Reactivity
Electronic Hammett constants (σ), Atomic charges, Dipole moment, HOMO/LUMO energiesGovern susceptibility to electrophilic/nucleophilic attack, influence reaction mechanisms.
Steric Taft steric parameters (Es), Molar refractivity (MR), van der Waals volumeAffect the accessibility of reaction centers, influence reaction rates.
Topological Connectivity indices (χ), Wiener indexRelate to molecular size, shape, and branching, which can indirectly affect reactivity.
Quantum Chemical Fukui functions, Global hardness and softnessPredict local reactivity sites for electrophilic, nucleophilic, and radical attacks.

Tautomerism and Isomerism Studies and their Impact on Reactivity

Tautomerism: The imidazole ring in this compound is N-substituted with an ethyl group, which prevents the common prototropic tautomerism observed in N-unsubstituted imidazoles where a proton can shuttle between the two nitrogen atoms. However, other forms of tautomerism, such as annular tautomerism in related fused imidazole systems, can influence reactivity.

While the primary imidazole ring in the target molecule is N-ethylated, it is important to consider the potential for tautomerism in related structures or under specific reaction conditions that might involve de-ethylation. In N-unsubstituted 2-(imidazol-2-yl)piperidines, the position of the proton on the imidazole ring would significantly impact its electronic properties and hydrogen bonding capabilities, thereby affecting its reactivity. Studies on the prototropic tautomerism of other imidazole-containing compounds have shown that the equilibrium between tautomers can be influenced by substituents and the solvent. researchgate.netresearchgate.net

Isomerism: Beyond the stereoisomerism at the C2 position of the piperidine ring, constitutional isomerism can also play a role in the reactivity of related compounds. For example, the point of attachment of the piperidine ring to the imidazole ring (e.g., 2-, 4-, or 5-position) would drastically alter the electronic and steric environment of the molecule, leading to different reactivity profiles. The regioselectivity of the synthesis of such isomers is a key consideration.

Potential Advanced Chemical Applications of 2 1 Ethyl 1h Imidazol 2 Yl Piperidine Strictly Non Biological

As Ligands in Homogeneous and Heterogeneous Catalysis

The molecular architecture of 2-(1-ethyl-1H-imidazol-2-yl)piperidine, featuring a chiral piperidine (B6355638) ring linked to an imidazole (B134444) group, makes it a promising candidate for a bidentate N,N'-ligand in catalysis. The two nitrogen atoms—one on the saturated piperidine ring and one on the aromatic imidazole ring—can chelate to a metal center, creating a stable five-membered ring that is common in effective catalyst design.

Role in Asymmetric Catalysis (e.g., Organocatalysis, Transition Metal Catalysis)

Transition Metal Catalysis: Chiral ligands are fundamental to asymmetric transition metal catalysis, enabling the synthesis of single-enantiomer products. nih.gov The inherent chirality of this compound, originating from the C2 position of the piperidine ring, can create a chiral environment around a coordinated metal ion. This is crucial for inducing stereoselectivity in reactions. Ligands with similar imidazole-based structures have been successfully employed in various asymmetric reactions. For instance, chiral imidazole-containing ligands are used in copper-catalyzed asymmetric Henry reactions. mdpi.com The combination of a stereogenic center adjacent to the coordinating nitrogen atoms can effectively control the facial selectivity of substrate approach to the metal center.

Ligand Design for Specific Chemical Transformations

The structure of this compound is highly tunable, making it an excellent platform for ligand design. The ethyl group on the imidazole nitrogen can be varied to modify the steric and electronic properties of the ligand. For example, replacing the ethyl group with bulkier substituents could create a more defined chiral pocket around the metal center, potentially increasing enantioselectivity in reactions like asymmetric hydrogenation or allylic alkylation. nih.gov Conversely, introducing electron-withdrawing or -donating groups could modulate the electron density at the metal center, thereby tuning its catalytic activity. This modularity allows for the systematic optimization of the ligand for specific chemical transformations.

Table 1: Potential Catalytic Applications based on Analogous Ligand Systems

Catalytic ReactionMetal/Catalyst TypeRole of Imidazole/Piperidine MoietyPotential OutcomeReference Analogues
Asymmetric Henry ReactionCopper(II)Chiral imidazole-based N,N-ligand creates a chiral environment.High enantioselectivity in C-C bond formation. mdpi.com
Asymmetric Friedel–Crafts AlkylationCopper(II)Chiral bis(oxazolinyl)thiophene ligands control stereochemistry.Optically pure building blocks. nih.gov
Asymmetric HydrogenationRhodium / IridiumChiral P,N-ligands (e.g., PHOX) create an effective asymmetric environment.Enantioselective reduction of C=C and C=N bonds. nih.govresearchgate.net
Domino Michael AdditionChiral Prolinol EtherPiperidine ring formation via organocatalytic cascade.Excellent enantioselectivity for polysubstituted piperidines. nih.govacs.org

As Chiral Building Blocks in Complex Organic Synthesis

Chiral piperidines are considered "privileged scaffolds" in synthetic chemistry due to their prevalence in natural products and pharmaceuticals. nih.govdicp.ac.cn As an enantiomerically pure compound, this compound serves as a valuable chiral building block. Its pre-defined stereocenter at C2 can be used to direct the stereochemistry of subsequent reactions, making it a powerful tool for the total synthesis of complex target molecules.

Integration into Advanced Materials (e.g., Coordination Polymers, MOFs, Responsive Materials)

The ditopic nature of this compound, with two distinct nitrogen coordination sites, makes it an attractive component for the construction of advanced materials.

Supramolecular Chemistry Applications

The imidazole and piperidine moieties can participate in a variety of non-covalent interactions. The N-H group on the piperidine and the nitrogen atoms of the imidazole ring can act as hydrogen bond donors and acceptors. Furthermore, the imidazole ring can engage in π-π stacking interactions. researchgate.net These interactions are fundamental to the field of supramolecular chemistry, where they guide the self-assembly of molecules into well-defined, higher-order structures. Imidazole-based supramolecular complexes have been studied for a range of applications due to their ability to bind with various ions and molecules through these non-covalent forces. nih.gov

Polymer Science Applications (as monomer or pendant group)

Coordination Polymers and Metal-Organic Frameworks (MOFs): The compound can act as a linker or node in the synthesis of coordination polymers and MOFs. mdpi.comnih.gov By coordinating to metal ions, it can form 1D, 2D, or 3D networks. The structure and properties of the resulting material (e.g., porosity, stability, catalytic activity) can be tuned by selecting different metal ions and co-ligands. rsc.orgmdpi.com MOFs constructed from imidazole-based ligands have shown potential in gas storage and catalysis. soton.ac.uk The chirality of the ligand could also be transferred to the final framework, resulting in chiral MOFs that could be used for enantioselective separations or catalysis.

Functional Polymers: this compound could be incorporated into traditional organic polymers. It could be functionalized with a polymerizable group (like a vinyl or acrylate (B77674) moiety) and used as a monomer in polymerization reactions. Alternatively, it could be grafted onto an existing polymer backbone as a pendant group. The incorporation of imidazole groups is known to impart useful properties to polymers, such as pH-responsiveness, metal-ion chelation capabilities, and enhanced thermal stability. google.com For example, polymers functionalized with imidazole groups have been investigated for use as ion-exchange membranes in fuel cells. google.com

Table 2: Potential Material Applications based on Analogous Systems

Material TypeRole of Imidazole/Piperidine MoietyPotential Properties & ApplicationsReference Analogues
Coordination PolymersBidentate N,N'-bridging ligand connecting metal centers.Luminescence, magnetism, catalysis. mdpi.comrsc.org
Metal-Organic Frameworks (MOFs)Chiral linker defining pore structure and functionality.Enantioselective separation, gas storage (CO2 capture), heterogeneous catalysis. rsc.orgsoton.ac.uk
Supramolecular AssembliesHydrogen bonding (N-H, N:) and π-π stacking (imidazole ring).Formation of ordered gels, liquid crystals, or discrete molecular capsules. researchgate.netnih.gov
Functional PolymersPendant group providing specific functionality to the polymer chain.pH-responsive materials, metal-ion chelating resins, polymer-supported catalysts. google.commdpi.com

Future Research Directions and Unexplored Avenues for 2 1 Ethyl 1h Imidazol 2 Yl Piperidine

Green and Sustainable Synthetic Methodologies for its Preparation

Future research into the synthesis of 2-(1-ethyl-1H-imidazol-2-yl)piperidine should prioritize the development of green and sustainable methodologies. numberanalytics.comresearchgate.netrasayanjournal.co.inchemijournal.com Traditional synthetic routes for N-heterocycles often rely on harsh reaction conditions, hazardous reagents, and volatile organic solvents, contributing to significant environmental concerns. numberanalytics.com The principles of green chemistry offer a framework to design more environmentally benign processes. numberanalytics.comchemijournal.com

Key areas for exploration include:

Alternative Solvents: Investigation into the use of greener solvents such as water, ionic liquids, or deep eutectic solvents could drastically reduce the environmental footprint of the synthesis. numberanalytics.comresearchgate.net These solvents are often non-toxic, non-flammable, and can sometimes be recycled. researchgate.net

Catalytic Systems: The development of novel catalytic systems, including biocatalysts (enzymes), heterogeneous catalysts, or nanocatalysts, could lead to more efficient and selective syntheses. nih.gov These catalysts can often operate under milder conditions and can be recovered and reused, minimizing waste. rasayanjournal.co.in

Energy Efficiency: Exploring alternative energy sources like microwave irradiation or ultrasound could significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.govmdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a cornerstone of green chemistry. numberanalytics.com Multicomponent reactions, where three or more reactants are combined in a single step, are a promising strategy to improve atom economy. nih.gov

A hypothetical comparison of a traditional versus a green synthetic approach is presented in Table 1.

Table 1: Comparison of Traditional and Potential Green Synthetic Routes for this compound

Parameter Traditional Method Green Method
Solvent Toluene Water or Ionic Liquid
Catalyst Homogeneous acid/base Reusable solid acid catalyst or enzyme
Energy Source Conventional heating (reflux) Microwave irradiation
Reaction Time 24-48 hours 1-2 hours

| Byproducts | Significant, often hazardous | Minimal, potentially recyclable |

Advanced Mechanistic Investigations (e.g., in situ spectroscopy, kinetic studies)

A thorough understanding of the reaction mechanism is crucial for optimizing the synthesis of this compound and for controlling the formation of byproducts. Future research should employ advanced analytical techniques to probe the reaction pathway in real-time.

In situ Spectroscopy: Techniques such as in situ Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products throughout the course of the reaction. acs.orgwiley.comresearchgate.net This allows for the direct observation of transient species and provides valuable insights into the reaction mechanism. wiley.com High-pressure NMR tubes can be utilized for reactions that require elevated temperatures and pressures. wiley.com

Kinetic Studies: Detailed kinetic analysis of the reaction can help to determine the rate-limiting step and the influence of various parameters, such as temperature, concentration, and catalyst loading, on the reaction rate. iastate.edu This information is essential for process optimization and scale-up.

A hypothetical kinetic dataset for the formation of this compound is presented in Table 2.

Table 2: Hypothetical Kinetic Data for the Formation of this compound

Time (min) [Reactant A] (M) [Reactant B] (M) [Product] (M)
0 1.00 1.00 0.00
10 0.85 0.85 0.15
20 0.72 0.72 0.28
30 0.61 0.61 0.39

Exploration of Novel Reaction Pathways and Reactivities

Beyond optimizing its synthesis, future research should explore the novel reactivity of this compound to generate a diverse range of derivatives with potentially interesting properties.

Cycloaddition Reactions: The piperidine (B6355638) ring can participate in various cycloaddition reactions, offering a pathway to complex fused heterocyclic systems. nih.govtcichemicals.comiupac.orgrsc.orgresearchgate.net For instance, [4+2] cycloaddition reactions with suitable dienophiles could lead to the synthesis of novel polycyclic structures. rsc.org

Functionalization of the Imidazole (B134444) Ring: The imidazole ring offers several sites for functionalization. Electrophilic substitution reactions could be explored to introduce various substituents onto the imidazole core, thereby modulating the electronic properties of the molecule.

Metal-Catalyzed Cross-Coupling Reactions: If a halo-substituent is introduced onto either the imidazole or piperidine ring, metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, could be employed to form new carbon-carbon or carbon-nitrogen bonds, respectively.

Development of Advanced Analytical Techniques for Characterization

The unambiguous characterization of this compound and its potential isomers or derivatives is paramount. While standard techniques like NMR, IR, and mass spectrometry are essential, advanced methods can provide deeper structural insights.

Chiral Chromatography: Since the piperidine ring can possess chiral centers, the development of chiral high-performance liquid chromatography (HPLC) methods is crucial for the separation and analysis of enantiomers. nih.govnih.gov Chiral stationary phases can be employed to achieve baseline separation of stereoisomers. nih.govnih.govepo.org

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) is invaluable for determining the exact molecular formula. wikipedia.org Tandem mass spectrometry (MS/MS) techniques, such as collision-induced dissociation (CID), can be used to fragment the molecule and provide detailed structural information, which is particularly useful for differentiating between isomers. nih.govlcms.czresearchgate.netfigshare.com

A summary of potential advanced analytical techniques is provided in Table 3.

Table 3: Advanced Analytical Techniques for the Characterization of this compound and its Derivatives

Technique Application Information Gained
Chiral HPLC Separation of enantiomers Enantiomeric purity, stereochemical configuration
HRMS Determination of exact mass Molecular formula confirmation
MS/MS Structural elucidation of isomers Fragmentation patterns, connectivity

Predictive Modeling and Machine Learning Applications in this compound Research

The integration of computational tools, particularly predictive modeling and machine learning, can significantly accelerate research and development related to this compound. numberanalytics.comscielo.org.zanih.govjrfglobal.comzioc.ru

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR): QSAR and QSPR models can be developed to predict the biological activity or physicochemical properties of novel derivatives based on their molecular structure. nih.govresearchgate.netiau.irmdpi.comresearchgate.net These models can help to prioritize the synthesis of compounds with desired characteristics.

Reaction Optimization: Machine learning algorithms can be trained on experimental data to predict reaction outcomes, such as yield and selectivity, under different conditions. beilstein-journals.orgnih.gov This can significantly reduce the number of experiments required to optimize a reaction. Deep reinforcement learning is an emerging technique for this purpose. stanford.edu

De Novo Design: Generative models can be used to design novel molecules with specific desired properties. By learning from existing chemical data, these models can propose new structures based on the this compound scaffold that are likely to have high activity or other desirable attributes.

The potential impact of machine learning on the research of this compound is summarized in Table 4.

Table 4: Applications of Machine Learning in this compound Research

Application Machine Learning Technique Potential Outcome
Property Prediction QSAR/QSPR Identification of derivatives with optimal properties
Reaction Optimization Bayesian Optimization, Neural Networks Faster development of high-yield synthetic routes

Conclusion: Synthesis, Characterization, and Reactivity of 2 1 Ethyl 1h Imidazol 2 Yl Piperidine

Summary of Key Findings in Synthesis and Structure Elucidation

Direct and specific methods for the synthesis of 2-(1-ethyl-1H-imidazol-2-yl)piperidine are not documented in current academic and patent literature. However, established synthetic routes for similar 2-substituted imidazoles and functionalized piperidines allow for the postulation of viable synthetic pathways.

One potential approach involves the coupling of a pre-functionalized piperidine (B6355638) with an appropriate imidazole (B134444) derivative. For instance, the reaction of 1-ethyl-2-lithio-1H-imidazole with a suitable 2-electrophilic piperidine derivative, such as a 2-halopiperidine or a piperidine-2-imine, could yield the target compound. Conversely, the reaction of a piperidine-2-carboxaldehyde or a related derivative with a 1,2-diaminoethane followed by ethylation would represent another logical synthetic strategy. The choice of protecting groups for the piperidine nitrogen would be crucial to control regioselectivity and prevent side reactions.

Structural elucidation of the synthesized compound would rely on a combination of standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would be expected to show characteristic signals for the ethyl group (a triplet and a quartet), distinct protons of the imidazole ring, and a complex set of multiplets for the non-equivalent protons of the piperidine ring. ¹³C NMR would provide key information on the chemical environment of each carbon atom, including the diagnostic C2 carbon of the imidazole ring.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition by providing a highly accurate mass of the molecular ion.

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic C-H, C-N, and C=N stretching and bending vibrations associated with the imidazole and piperidine rings.

The expected spectroscopic data, based on analogous compounds, are summarized in the interactive table below.

Technique Expected Observations
¹H NMRSignals for ethyl group (triplet, quartet), imidazole protons, and piperidine ring protons.
¹³C NMRResonances for all unique carbon atoms, including the C2 of the imidazole.
HRMSAccurate mass of the molecular ion confirming the chemical formula.
IR SpectroscopyCharacteristic absorptions for C-H, C-N, and C=N bonds.

Overview of Fundamental Reactivity Patterns and Derivatization Potential

The reactivity of This compound can be inferred from the known chemical behaviors of its constituent imidazole and piperidine rings.

The imidazole ring is aromatic and possesses two nitrogen atoms, one of which is basic (N3) and the other is a pyrrole-type nitrogen (N1) that is part of the aromatic system and bears an ethyl group. The C2 carbon of the imidazole ring is electron-deficient and can be susceptible to nucleophilic attack under certain conditions, although the presence of the piperidine ring at this position would sterically hinder such reactions. The other carbon atoms of the imidazole ring (C4 and C5) are more electron-rich and can undergo electrophilic substitution, though the directing effects of the substituents would need to be considered.

The piperidine ring contains a secondary amine, which is basic and nucleophilic. This nitrogen can be readily protonated, alkylated, acylated, or participate in other reactions typical of secondary amines. The C-H bonds on the piperidine ring can be functionalized through various modern synthetic methods, such as C-H activation, although this would likely require specific directing groups.

The derivatization potential of this compound is significant. The secondary amine of the piperidine moiety offers a straightforward handle for modification, allowing for the introduction of a wide range of functional groups. This could be exploited to synthesize a library of derivatives for various applications, such as in medicinal chemistry or materials science. Furthermore, reactions targeting the imidazole ring, such as N-alkylation of the N3 nitrogen or electrophilic substitution at the C4/C5 positions, could provide further avenues for structural diversification.

Significance of Comprehensive Academic Research for Future Chemical Discoveries Involving this Compound

The lack of specific research on This compound highlights a gap in the chemical literature and presents an opportunity for new scientific exploration. A comprehensive investigation into its synthesis, characterization, and reactivity would be of significant academic value.

Systematic studies would not only provide a detailed understanding of the fundamental properties of this specific molecule but could also pave the way for the discovery of new chemical transformations and molecular architectures. The combination of the imidazole and piperidine scaffolds, both of which are prevalent in biologically active compounds, suggests that derivatives of This compound could exhibit interesting pharmacological properties.

Therefore, dedicated academic research is crucial to unlock the full potential of this compound. Such studies would contribute to the broader field of heterocyclic chemistry and could lead to the development of novel molecules with applications in various scientific disciplines. The foundational data generated from this research would serve as a critical resource for future chemical discoveries and innovations.

Q & A

Basic Research Questions

Q. What are the recommended strategies for synthesizing 2-(1-ethyl-1H-imidazol-2-yl)piperidine with high purity?

  • Methodology : Multi-step synthesis involving nucleophilic substitution and cyclization is common. For example, alkylation of imidazole derivatives followed by coupling with piperidine precursors under controlled pH (e.g., using K₂CO₃ as a base) can improve yield . Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) ensures purity. Monitor reactions using TLC and confirm structures via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers validate the structural integrity of this compound?

  • Methodology :

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement. Ensure data collection at low temperature (e.g., 100 K) to minimize thermal motion artifacts .
  • Spectroscopic analysis : Compare experimental ¹H NMR chemical shifts (e.g., imidazole protons at δ 7.2–7.8 ppm) with computational predictions (DFT/B3LYP/6-311+G(d,p)) .
  • Mass spectrometry : Confirm molecular ion peaks ([M+H]⁺) with <2 ppm error using HRMS .

Advanced Research Questions

Q. How can contradictory bioactivity results for this compound derivatives be resolved?

  • Methodology :

  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., ethyl group on imidazole, piperidine ring modifications) and assay against target receptors (e.g., GPCRs, ion channels). Use molecular docking (AutoDock Vina) to correlate binding affinity with substituent effects .
  • Meta-analysis : Aggregate data from PubChem BioAssay (AID 1259401) and ChEMBL to identify trends in IC₅₀ values across studies .
  • Experimental replication : Ensure consistent assay conditions (e.g., pH 7.4 buffer, 37°C incubation) to minimize variability .

Q. What experimental approaches optimize crystallographic data for this compound complexes?

  • Methodology :

  • Crystal growth : Use slow evaporation in polar solvents (e.g., ethanol/water mixtures). Additive screening (e.g., 1% PEG 4000) can enhance crystal size .
  • Data refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals. Validate using R₁ (>95% data completeness) and check for outliers via CCDC’s Mercury software .
  • Hydrogen bonding analysis : Use OLEX2 to map interactions (e.g., N–H···O distances ≤2.2 Å) and compare with Cambridge Structural Database (CSD) entries .

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